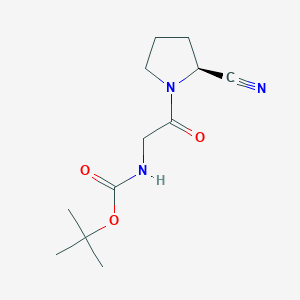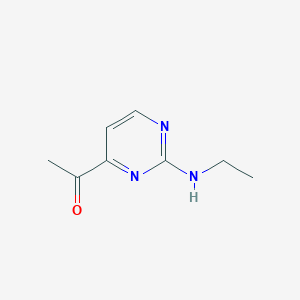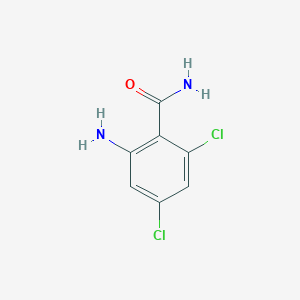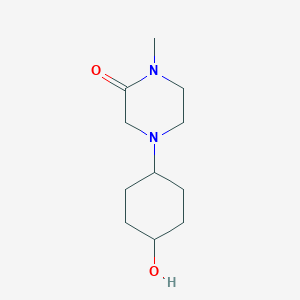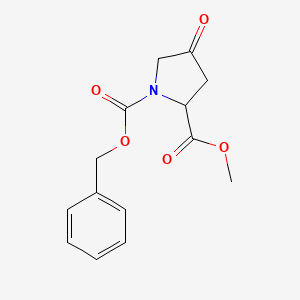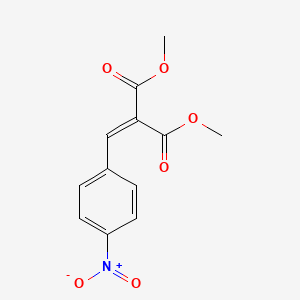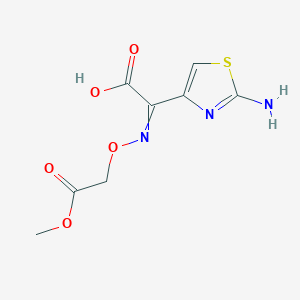
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a heterocyclic compound with the molecular formula C6H7N3O3S. It is known for its significant role in the synthesis of various pharmaceutical agents, particularly cephalosporins, which are a class of β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid typically involves the following steps :
Oximization: The starting material, 4-chloroacetoacetic ester, is oximized to form the corresponding oxime.
Halogenation: The oxime is then halogenated using a halogenating agent such as chlorine or bromine.
Cyclization: The halogenated oxime undergoes cyclization with thiourea to form the thiazole ring.
Methoxylation: The final step involves the methoxylation of the thiazole derivative using diazomethane or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid has diverse applications in scientific research :
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of cephalosporin antibiotics, which are used to treat bacterial infections.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid primarily involves its role as a precursor in the synthesis of cephalosporins . These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The thiazole ring and oxime group are crucial for the binding affinity and stability of the antibiotic .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid: Known for its role in cephalosporin synthesis.
2-(2-Aminothiazole-4-yl)-2-methylacetic acid: Another thiazole derivative with similar applications.
2-(2-Aminothiazole-4-yl)-2-ethoxyiminoacetic acid: A compound with an ethoxy group instead of a methoxy group, used in similar synthetic applications.
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is unique due to its specific structure, which imparts high reactivity and selectivity in the synthesis of cephalosporins. The presence of the methoxycarbonylmethoxyimino group enhances its stability and binding affinity to PBPs, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C8H9N3O5S |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid |
InChI |
InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14) |
InChI Key |
AGFYEFQBXHONNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




